Cas no 10481-34-2 (2-Bromocyclopent-2-enone)

2-Bromocyclopent-2-enone structure
2-Bromocyclopent-2-enone structure
Product Name:2-Bromocyclopent-2-enone
Numero CAS:10481-34-2
MF:C5H5BrO
MW:160.996600866318
MDL:MFCD11109364
CID:139802
PubChem ID:3014641
Update Time:2025-04-19

2-Bromocyclopent-2-enone Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Cyclopenten-1-one,2-bromo-
    • 2-Bromo-2-cyclopentenone
    • 2-BroMo-cyclopent-2-enone
    • 2-Bromocyclopent-2-enone
    • 2-bromo-1-cyclopent-2-enone
    • 2-Bromo-2-cyclopenten-1-one
    • 2-bromo-2-cyclopentene-1-one
    • 2-bromo-cyclopent-2-en-1-one
    • AC1MHZXW
    • bromocyclopentenone
    • SureCN1338864
    • 2-Bromocyclopent-2-enone - B3409
    • 2-Cyclopenten-1-one, 2-broMo-
    • MFCD11109364
    • SCHEMBL1338864
    • AKOS006240715
    • CS-0030114
    • BS-14256
    • InChI=1/C5H5BrO/c6-4-2-1-3-5(4)7/h2H,1,3H2
    • D82390
    • 10481-34-2
    • WJZDXONSAPNKGB-UHFFFAOYSA-
    • EN300-62497
    • SY318765
    • WJZDXONSAPNKGB-UHFFFAOYSA-N
    • J-508515
    • A801065
    • 2-bromocyclopent-2-en-1-one
    • FT-0658424
    • DTXSID00146755
    • DB-364903
    • MDL: MFCD11109364
    • Inchi: 1S/C5H5BrO/c6-4-2-1-3-5(4)7/h2H,1,3H2
    • Chiave InChI: WJZDXONSAPNKGB-UHFFFAOYSA-N
    • Sorrisi: BrC1=CCCC1=O

Proprietà calcolate

  • Massa esatta: 159.95235
  • Massa monoisotopica: 159.952
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 0
  • Complessità: 126
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1A^2
  • XLogP3: 1.4

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.771
  • Punto di fusione: Not available
  • Punto di ebollizione: 216°Cat760mmHg
  • Punto di infiammabilità: 117°C
  • Indice di rifrazione: 1.587
  • PSA: 17.07
  • LogP: 1.62810
  • Pressione di vapore: 0.1±0.4 mmHg at 25°C

2-Bromocyclopent-2-enone Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B681023-50mg
2-Bromocyclopent-2-enone
10481-34-2
50mg
$ 50.00 2022-06-06
TRC
B681023-100mg
2-Bromocyclopent-2-enone
10481-34-2
100mg
$ 70.00 2022-06-06
TRC
B681023-500mg
2-Bromocyclopent-2-enone
10481-34-2
500mg
$ 250.00 2022-06-06
Apollo Scientific
OR19566-250mg
2-Bromocyclopent-2-en-1-one
10481-34-2 97%
250mg
£117.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-B3409-1g
2-Bromocyclopent-2-enone
10481-34-2 97%
1g
1995.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-B3409-5g
2-Bromocyclopent-2-enone
10481-34-2 97%
5g
6982.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RZ352-200mg
2-Bromocyclopent-2-enone
10481-34-2 97%
200mg
655.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-B3409-1g
2-Bromocyclopent-2-enone
10481-34-2 97%
1g
1995CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-B3409-5g
2-Bromocyclopent-2-enone
10481-34-2 97%
5g
6982CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RZ352-50mg
2-Bromocyclopent-2-enone
10481-34-2 97%
50mg
327.0CNY 2021-07-14

2-Bromocyclopent-2-enone Letteratura correlata

  • 1. A radical based addition–elimination route for the preparation of indoles
    John A. Murphy,Karen A. Scott,Rhona S. Sinclair,Concepcion Gonzalez Martin,Alan R. Kennedy,Norman Lewis J. Chem. Soc. Perkin Trans. 1 2000 2395
  • 2. 1,2- versus 1,4-Addition to α-donor-cyclopenten-1-ones; a comparison of calculated and experimental data??
    Hanna S. H. Gautun,Rolf Carlson,Per N. Skancke J. Chem. Soc. Perkin Trans. 2 1999 1835
  • 3. α′-Bromination of α,β-unsaturated ketones by an electrochemical procedure
    Michiharu Mitani,Tamotsu Kobayashi,Kikuhiko Koyama J. Chem. Soc. Chem. Commun. 1991 1418
  • 4. Synthetic approaches towards phorbols via the ultra-high-pressure mediated intramolecular Diels–Alder reaction of furans (IMDAF): effect of furan substitution
    Angela C. Brickwood,Michael G. B. Drew,Laurence M. Harwood,Tsutomu Ishikawa,Pierre Marais,Véronique Morisson J. Chem. Soc. Perkin Trans. 1 1999 913
  • 5. Reactions of α-diazo ketones with selenium-based Reagents. A general synthesis of α-chloro-, α-bromo, α-phenylseleno-, α-acetoxy-, and α-methoxy-αβ-unsaturated ketones
    Daniel J. Buckley,M. Anthony McKervey J. Chem. Soc. Perkin Trans. 1 1985 2193
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited